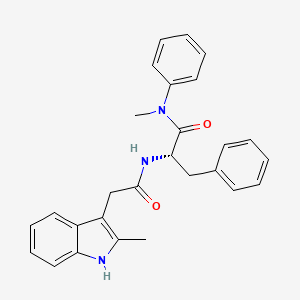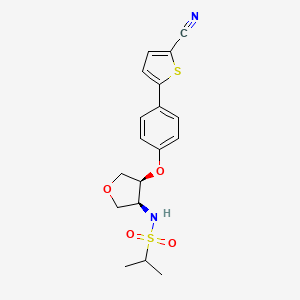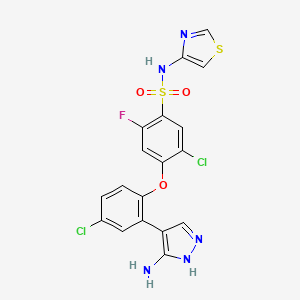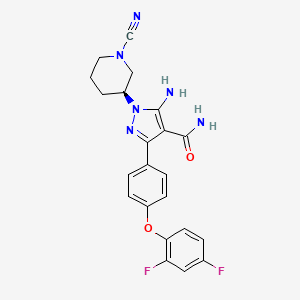
PF-3450074
Descripción general
Descripción
PF-3450074 es un compuesto de molécula pequeña conocido por su potente actividad antiviral contra el virus de la inmunodeficiencia humana (VIH). Se dirige específicamente a la proteína de la cápside del VIH-1, que es crucial para el ciclo de replicación del virus. Este compuesto ha demostrado eficacia contra diversas cepas del VIH-1 y el VIH-2, lo que lo convierte en un candidato prometedor para la terapia antirretroviral .
Aplicaciones Científicas De Investigación
PF-3450074 se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Sirve como un compuesto modelo para estudiar las interacciones de la proteína de la cápside y desarrollar nuevos agentes antivirales.
Biología: El compuesto se utiliza para investigar los mecanismos de replicación del VIH y el papel de las proteínas de la cápside.
Medicina: this compound es un posible candidato para la terapia antirretroviral, ofreciendo una alternativa a los tratamientos existentes.
Industria: Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos agentes terapéuticos y estudiar los mecanismos de resistencia viral .
Mecanismo De Acción
PF-3450074 ejerce sus efectos al dirigirse a la proteína de la cápside del VIH-1. Se une a un bolsillo específico en la proteína de la cápside, interrumpiendo su función normal. Esta unión interfiere con la capacidad del virus para desencapsularse y ensamblarse, inhibiendo así la replicación viral. El compuesto también compite con las proteínas del huésped como el factor 6 específico de la escisión y la poliadenilación y la nucleoporina 153, bloqueando aún más el ciclo de vida viral .
Análisis Bioquímico
Biochemical Properties
PF-3450074 plays a crucial role in biochemical reactions by specifically inhibiting the HIV-1 capsid protein (CA). It exhibits broad-spectrum inhibition of HIV isolates with submicromolar potency. This compound acts at an early stage of HIV-1 infection by directly competing with the binding of cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 kDa (NUP153) to the CA hexamer. This interaction blocks the uncoating, assembly, and reverse transcription steps of the viral life cycle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV-1 replication in target cells. The compound has been shown to increase the rate of HIV-1 CA multimerization in vitro, which affects the stability of the mature capsid. This disruption in capsid stability leads to impaired viral replication and reduced infectivity . Additionally, this compound inhibits reverse transcription in HeLa-P4 cells, further preventing the virus from establishing infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a specific pocket on the HIV-1 capsid protein. This binding site is distinct from those targeted by other capsid inhibitors. This compound exerts its effects by directly competing with CPSF6 and NUP153 for binding to the CA hexamer. This competition prevents the proper assembly and disassembly of the viral capsid, thereby blocking the uncoating, assembly, and reverse transcription steps of the viral life cycle . The compound’s ability to bind to this unique pocket on the capsid protein underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against HIV-1. Long-term studies have shown that this compound can effectively inhibit viral replication over extended periods, with no significant degradation observed . Additionally, the compound’s impact on cellular function remains consistent, with sustained inhibition of HIV-1 replication in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent antiviral activity at submicromolar concentrations. At higher doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential toxicity . Threshold effects have been observed, indicating that there is a specific concentration range within which this compound is most effective.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s primary target is the HIV-1 capsid protein, but it also interacts with host factors such as CPSF6 and NUP153. These interactions play a crucial role in the compound’s mechanism of action, as they prevent the proper assembly and disassembly of the viral capsid . The metabolic pathways involving this compound are essential for its antiviral activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to the HIV-1 capsid protein facilitates its localization to the site of viral replication. This targeted distribution ensures that this compound exerts its inhibitory effects precisely where they are needed . The compound’s transport and distribution mechanisms are critical for its antiviral efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the HIV-1 capsid protein within infected cells. The compound’s binding to the capsid protein directs it to the site of viral replication, where it exerts its inhibitory effects. This subcellular localization is essential for the compound’s activity, as it ensures that this compound effectively disrupts the viral life cycle . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PF-3450074 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclación. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de this compound implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar un control de calidad constante. El compuesto generalmente se purifica mediante técnicas de cristalización o cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-3450074 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde se reemplazan átomos o grupos específicos por otros
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Comparación Con Compuestos Similares
PF-3450074 es único en su actividad de dos etapas, afectando tanto las etapas tempranas como tardías del ciclo de replicación del VIH. Compuestos similares incluyen:
GS-CA1: Otro inhibidor de la cápside con un mecanismo de acción similar pero diferentes afinidades de unión.
This compound destaca por su actividad de amplio espectro y eficacia contra múltiples cepas de VIH, lo que lo convierte en una valiosa adición al arsenal de agentes antirretrovirales .
Propiedades
IUPAC Name |
(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDFWSNAQWFRRF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)



![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
